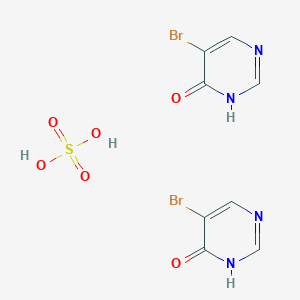
5-Bromo-4(3H)-pyrimidinone hemisulfate
Overview
Description
5-Bromo-4(3H)-pyrimidinone hemisulfate (5-Br-4-PHS) is an important organic compound that has been studied extensively in the scientific community for its potential applications in a variety of industries. 5-Br-4-PHS has been found to be a powerful oxidizing agent, and its ability to catalyze reactions has been studied in detail. This compound has also been used in a variety of scientific research applications, including in biochemical and physiological experiments.
Scientific Research Applications
Molecular Structure and Synthesis
Molecular Structure Investigations
Research on derivatives of 5-Bromo-4(3H)-pyrimidinone, such as 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, has been conducted to determine molecular structures through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies are crucial for understanding the compound's chemical behavior and potential applications in medicinal chemistry (Martins et al., 1998).
Bromination of Pyrimidines
A method for brominating pyrimidine nucleotides using potassium bromide and potassium monoperoxysulfate has been developed. This process facilitates the selective bromination of deoxycytidine in mixtures, illustrating the compound's utility in synthetic organic chemistry (Ross & Burrows, 1997).
Medicinal Chemistry and Drug Synthesis
Regioselective Synthesis for Antiviral Applications
A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various C-6 substituents have been synthesized using a regioselective protocol. These derivatives were evaluated for their antiviral activity, demonstrating the compound's potential in developing antiviral agents (Singh, Singh, & Balzarini, 2013).
Material Science
Synthesis of Pyrimidinone Derivatives
Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives have been synthesized, characterized, and evaluated for antimicrobial activity. These compounds' synthesis and characterization contribute to the development of new materials with potential antimicrobial properties (Mallikarjunaswamy et al., 2017).
Immunology and Bioactive Compounds
Immunological Agent Development
Research on 5-bromo and 5-iodo substituted pyrimidines has explored their potential as immunological agents with anticancer and interferon-inducing properties. This includes the development of synthetic routes to novel analogues and analysis of their molecular recognition properties, highlighting the compound's relevance in immunology and cancer research (Hannah et al., 2000).
properties
IUPAC Name |
5-bromo-1H-pyrimidin-6-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRMCXPPVJQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718276 | |
| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97234-97-4 | |
| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



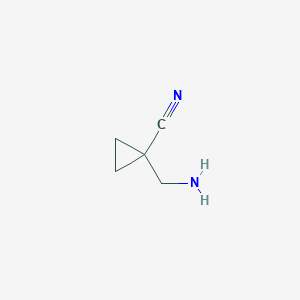
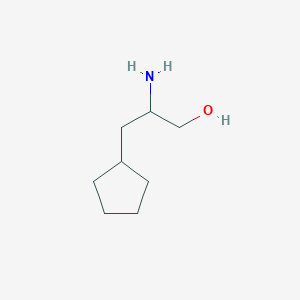
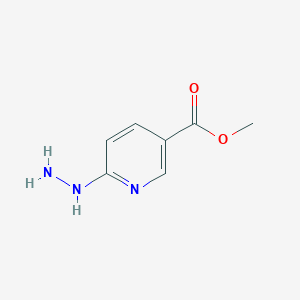

![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
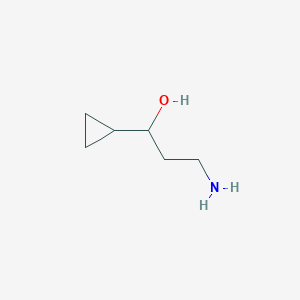
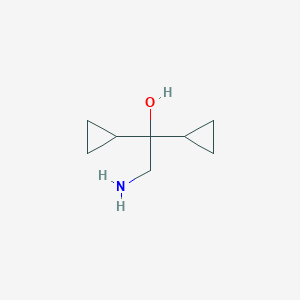

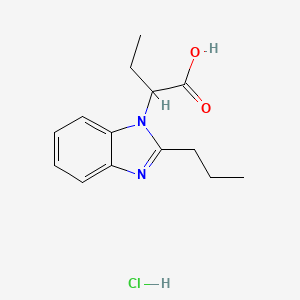



![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)
